2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-(2-THIENYLMETHYL)ACETAMIDE is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a phenoxy group, and a thienylmethyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-(2-THIENYLMETHYL)ACETAMIDE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This step often involves the cyclization of a hydrazide with a nitrile oxide. The reaction conditions usually require a base such as sodium hydroxide and a solvent like ethanol.
Attachment of the phenoxy group: This step involves the nucleophilic substitution of a halogenated phenol with the oxadiazole intermediate. Common reagents include potassium carbonate and dimethylformamide (DMF) as the solvent.
Introduction of the thienylmethyl group: This step involves the reaction of the phenoxy-oxadiazole intermediate with a thienylmethyl halide. The reaction conditions typically include a base such as sodium hydride and a polar aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-(2-THIENYLMETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-(2-THIENYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxy and thienylmethyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can lead to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETAMIDE: This compound shares the phenoxy acetamide structure but differs in the substituents on the phenyl ring and the presence of a tetramethylbutyl group.
N-(4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO}-1-PHENYLETHAN-1-ONE: This compound contains a triazole ring instead of an oxadiazole ring and has different substituents.
Uniqueness
2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-(2-THIENYLMETHYL)ACETAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the phenoxy and thienylmethyl groups further enhances its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C22H19N3O3S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H19N3O3S/c1-15-4-6-16(7-5-15)21-24-22(28-25-21)17-8-10-18(11-9-17)27-14-20(26)23-13-19-3-2-12-29-19/h2-12H,13-14H2,1H3,(H,23,26) |
InChI Key |
ARRUBOCGVUMITF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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